molecular formula C36H52O2 B167687 Cholesterol trans-Cinnamate CAS No. 1990-11-0

Cholesterol trans-Cinnamate

Cat. No. B167687
CAS RN: 1990-11-0
M. Wt: 516.8 g/mol
InChI Key: FESYLMLHRKCTFF-MFLJIVHPSA-N
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Description

Cholesterol trans-Cinnamate (CAS No: 50305-81-2) is a compound with the formula C36H52O2 . It is a derivative of cholesterol, which is one of the most important structural components of cell membranes . Cholesterol trans-Cinnamate is used for research and development purposes .


Molecular Structure Analysis

Cholesterol is a lipid molecule characterized by a bulky steroid ring structure with a hydroxyl group on one end and a short hydrocarbon tail on the other . The overall dimension of a cholesterol molecule is about 19 × 5.5 × 4.7 (Å), where its longest dimension roughly matches the thickness (~20 Å) of a lipid monolayer in cell membrane .


Chemical Reactions Analysis

While specific chemical reactions involving Cholesterol trans-Cinnamate are not detailed in the available literature, cholesterol and its derivatives are known to play key roles in various biological processes . They are involved in the synthesis, trafficking, and storage of lipids .

Safety And Hazards

Cholesterol trans-Cinnamate is intended for research and development use only and is not advised for medicinal or household use . In case of accidental exposure, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/b19-14+/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESYLMLHRKCTFF-MFLJIVHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014583
Record name Cholest-5-en-3-beta-yl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol trans-Cinnamate

CAS RN

50305-81-2, 1990-11-0
Record name Cholesterol trans-cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50305-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3beta)-, 3-(3-phenyl-2-propenoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-(3-phenyl-2-propenoate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3-beta-yl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3-β-yl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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